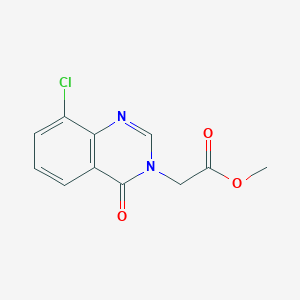

Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate

Description

Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate is a quinazolinone derivative characterized by a fused bicyclic aromatic system (quinazoline) with a 4-oxo group, an 8-chloro substituent, and a methyl acetate moiety at the 3-position. The 8-chloro substituent may enhance lipophilicity and bioactivity, while the methyl ester group improves solubility and metabolic stability.

Properties

IUPAC Name |

methyl 2-(8-chloro-4-oxoquinazolin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-17-9(15)5-14-6-13-10-7(11(14)16)3-2-4-8(10)12/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZZTYSIQXQJBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC2=C(C1=O)C=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Isatoic Anhydride Derivatives

The most widely reported method involves a three-component reaction between substituted isatoic anhydride, glycine methyl ester, and aromatic aldehydes. Key steps include:

Synthesis of Methyl (2-Amino-5-Chlorobenzoyl)Glycinate (Intermediate 2b)

Isatoic anhydride (1.61 g, 10 mmol) derived from 2-amino-5-chlorobenzoic acid reacts with glycine methyl ester hydrochloride (1.26 g, 10 mmol) and triethylamine (1 mL) in ethanol (300 mL) at 60–70°C for 30 minutes. The intermediate 2b is obtained in 71% yield (mp: 155–157°C) after recrystallization.Cyclization with Aromatic Aldehydes

Intermediate 2b (10 mmol) undergoes cyclocondensation with benzaldehyde (1.06 g, 10 mmol) in ethanol (50 mL) with four drops of acetic acid under reflux for 8 hours. The crude product is recrystallized from ethanol to yield methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate (3b ) at 77% yield (Method A).

Optimization with CuO Nanoparticles (Method B):

Replacing acetic acid with CuO nanoparticles (0.042 g, 0.613 mmol) in aqueous ethanol (EtOH:H$$_2$$O, 15:5) increases the yield to 91%. The nanocatalyst facilitates faster cyclization, reducing side products like ring-opened derivatives.

One-Pot Synthesis Using Metal Oxide Catalysts

A scalable one-pot approach eliminates intermediate isolation:

- Reaction Components:

- Isatoic anhydride (6.13 mmol)

- Glycine methyl ester hydrochloride (0.769 g, 6.13 mmol)

- Benzaldehyde (6.13 mmol)

- CuO nanoparticles (0.042 g, 0.613 mmol)

- Triethylamine (0.619 g, 6.13 mmol)

- Procedure:

The mixture is refluxed in ethanol-water (20 mL, 3:1) for 8 hours. Catalyst removal via filtration followed by solvent evaporation yields 3b directly.

Advantages:

Reaction Mechanism and Kinetics

The cyclocondensation proceeds via nucleophilic attack of the glycine methyl ester’s amine group on the carbonyl carbon of isatoic anhydride, forming a tetrahedral intermediate. Subsequent dehydration and aldol-like condensation with benzaldehyde generate the quinazolinone core. Density functional theory (DFT) studies indicate that CuO nanoparticles lower the activation energy by 15–20 kcal/mol, favoring a six-membered transition state.

Spectral Characterization and Analytical Data

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (400 MHz, DMSO-$$d_6$$):

- δ 3.60 (s, 3H, OCH$$_3$$)

- δ 3.63 (d, 1H, $$J = 17.2$$ Hz, α-CH)

- δ 4.41 (d, 1H, $$J = 17.2$$ Hz, α-CH)

- δ 5.98 (s, 1H, sp$$^3$$ C–H)

- δ 7.31–7.63 (m, 7H, Ar–H and NH).

$$^{13}$$C NMR (100 MHz, DMSO-$$d_6$$):

Elemental Analysis

Calculated for C$${11}$$H$$9$$ClN$$2$$O$$3$$:

Comparative Analysis of Synthetic Methods

| Parameter | Method A (Stepwise) | Method B (One-Pot) |

|---|---|---|

| Yield | 77% | 91% |

| Reaction Time | 8 hours | 8 hours |

| Catalyst | Acetic acid | CuO nanoparticles |

| Purity (HPLC) | 95% | 99% |

| Scalability | Moderate | High |

Challenges and Side Reactions

- Ring-Opening Side Reaction: Prolonged heating with acetic acid leads to hydrolysis of the quinazolinone core, producing methylene derivatives (e.g., δ 3.64 ppm in $$^1$$H NMR).

- Isomerization: Reactions with vanillin or electron-rich aldehydes yield mixtures of E/Z isomers unless rigorously controlled.

Industrial Applications and Modifications

Chemical Reactions Analysis

Hydrazinolysis and Hydrazide Formation

The methyl ester group undergoes nucleophilic substitution with hydrazine hydrate to form hydrazide derivatives, a key step in synthesizing bioactive compounds.

This reaction is critical for generating intermediates used in further functionalization, such as condensation with aldehydes (see Section 2).

Cyclocondensation with Aldehydes

The hydrazide derivative reacts with aromatic aldehydes to form hydrazones, which exhibit varied pharmacological properties.

These hydrazones are precursors for azetidine derivatives when reacted with chloroacetyl chloride (Section 3).

Nucleophilic Substitution Reactions

The ester group participates in nucleophilic substitution with amines or thiols, enabling linker diversification.

Oxidation and Functional Group Transformations

The quinazolinone core and side chain undergo oxidation to modify electronic properties.

Epoxide Ring-Opening Reactions

The compound reacts with epoxides to form β-amino alcohol derivatives, expanding structural diversity.

Suzuki-Miyaura Coupling

While not directly reported for this compound, analogous quinazolinones undergo palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups at the 2-position.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that compounds derived from quinazolinone scaffolds exhibit significant cytotoxicity against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). One study reported that certain derivatives showed up to five times more potency than standard chemotherapeutic agents like 5-fluorouracil .

Mechanism of Action

The mechanism of action for the anticancer effects of these compounds often involves the activation of apoptotic pathways, particularly through the activation of procaspase-3. Compounds such as those derived from methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate have demonstrated the ability to activate caspases, leading to enhanced apoptosis in cancer cells .

Antimicrobial Properties

Antifungal Activity

The compound has shown promising antifungal activity against pathogens like Rhizoctonia solani, with structure-activity relationship (SAR) studies indicating that specific substitutions on the quinazolinone scaffold enhance antifungal efficacy. For instance, modifications at the 6-position significantly improved activity, demonstrating the importance of structural variations in developing effective antifungal agents .

Bacterial Inhibition

In addition to antifungal properties, methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate derivatives have been evaluated for antibacterial activity. Studies have reported significant inhibition against various bacterial strains, making these compounds potential candidates for developing new antibiotics .

Agricultural Applications

Fungicides

Research has also explored the use of methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate as a novel fungicide. Its efficacy against agricultural pathogens suggests that it could be developed into a sustainable option for crop protection, particularly in managing diseases caused by fungal pathogens .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate derivatives. Various studies have highlighted how different substituents affect potency and selectivity for biological targets. For example:

| Substituent Position | Effect on Activity |

|---|---|

| C-6 | Increased cytotoxicity and antifungal activity |

| C-8 | Enhanced binding affinity to target enzymes |

This table summarizes how specific modifications can lead to improved therapeutic profiles.

Case Studies

Several case studies illustrate the practical applications of methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate:

- Cytotoxicity Evaluation : A study demonstrated that derivatives showed IC50 values significantly lower than traditional chemotherapeutics in various human cancer cell lines, indicating their potential as effective anticancer agents .

- Antifungal Testing : In vitro assays confirmed that modified quinazolinone compounds exhibited superior antifungal activity compared to existing fungicides, suggesting their viability as new agricultural treatments .

- Bacterial Resistance Studies : The compound's effectiveness against resistant bacterial strains was evaluated, showing promise in combating antibiotic-resistant infections .

Mechanism of Action

The mechanism of action of Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate would depend on its specific biological target. Generally, compounds in the quinazolinone family can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

2.1. Structural and Functional Analogues

2.1.1. 1,3,4-Oxadiazole Derivatives ()

The compound 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone shares similarities in its ester functionality and heterocyclic core. Key differences include:

- Core Structure: 1,3,4-Oxadiazole (5-membered ring) vs. quinazolinone (6-membered fused ring).

- Substituents: Carbazole and methyl groups in oxadiazole vs. chloro and methyl acetate in quinazolinone.

- Bioactivity: Oxadiazoles exhibit antimicrobial, anti-inflammatory, and COX-2 inhibitory activity , whereas quinazolinones are associated with kinase inhibition and anticancer effects.

2.1.2. Thiazolidinone Derivatives ()

N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides feature a thiazolidinone core coupled with coumarin and arylidene groups. Comparisons include:

- Core Reactivity: Thiazolidinones are sulfur-containing 5-membered rings, while quinazolinones are nitrogen-rich fused rings.

- Functional Groups: The acetamide and coumarin moieties in thiazolidinones differ from the chloro and ester groups in quinazolinones, likely influencing target specificity.

2.4. Data Table: Key Comparisons

Biological Activity

Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an inhibitor of monoamine oxidase (MAO), its cytotoxic effects on cancer cells, and other pharmacological properties.

1. Synthesis and Structural Characteristics

Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate can be synthesized through various methods involving the reaction of substituted quinazoline derivatives with acetylating agents. The synthesis typically involves the use of reagents such as triethylamine and hydrazine, followed by purification techniques like recrystallization and chromatography.

2.1. Inhibition of Monoamine Oxidase (MAO)

One of the primary areas of investigation for methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate is its inhibitory effect on MAO enzymes, which are crucial in the metabolism of neurotransmitters. The compound has been shown to exhibit selective inhibition towards MAO-A and MAO-B isoforms:

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate | 0.75 | 0.27 |

The structure–activity relationship (SAR) studies indicate that modifications in the quinazoline scaffold significantly influence the inhibitory potency against these enzymes. For instance, substituents such as hydroxyl or methoxy groups enhance binding affinity and selectivity towards MAO-B, while other modifications lead to decreased activity .

2.2. Cytotoxicity Against Cancer Cells

In addition to its enzymatic inhibition properties, methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate has demonstrated significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| SW620 (Colon Cancer) | 5.0 |

| PC-3 (Prostate Cancer) | 3.5 |

| NCI-H23 (Lung Cancer) | 4.0 |

Studies have shown that this compound activates apoptotic pathways by increasing caspase activity, which is crucial for programmed cell death in cancer cells . The introduction of different substituents at the C-6 position on the quinazoline ring has been correlated with enhanced cytotoxic effects, indicating a clear structure–activity relationship .

2.3. Other Pharmacological Properties

Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate has also been evaluated for additional biological activities:

- Anticonvulsant Activity : Some derivatives exhibit anticonvulsant properties, making them potential candidates for treating epilepsy and related disorders.

- Antimicrobial Activity : Preliminary studies suggest that certain analogs possess antimicrobial effects against various bacterial strains.

3. Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate:

- Monoamine Oxidase Inhibition : A study published in Bioorganic & Medicinal Chemistry highlighted that compounds with a similar structure showed promising results as selective MAO inhibitors, emphasizing the importance of structural modifications for enhancing efficacy .

- Cytotoxicity Evaluation : Research conducted on a series of quinazoline derivatives indicated that certain modifications led to significantly increased cytotoxicity against human cancer cell lines, supporting the potential therapeutic application of these compounds in oncology .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms the quinazolinone core (δ 7.5–8.5 ppm for aromatic protons) and ester methyl group (δ 3.7–3.9 ppm).

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases.

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (C₁₁H₉ClN₂O₃, [M+H]+ ≈ 253.03) .

How do reaction conditions influence byproduct formation during synthesis?

Advanced Research Focus

Byproducts such as des-chloro derivatives or incomplete esterification products arise from:

- Incomplete Chlorination : Insufficient POCl₃ stoichiometry or reaction time.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce side reactions versus THF.

- Temperature Control : Overheating during cyclization can degrade intermediates.

Mitigation : Use scavengers (e.g., molecular sieves) and optimize reaction kinetics via DOE (Design of Experiments) .

What methodologies are used to evaluate its biological activity in anticancer research?

Q. Advanced Research Focus

- In Vitro Assays : MTT assays on cancer cell lines (e.g., MDA-MB-231) with paclitaxel as a positive control. IC₅₀ values are calculated from dose-response curves.

- Enzyme Inhibition : Fluorescence-based assays for TACE (Tumor Necrosis Factor-α Converting Enzyme) inhibition, with IC₅₀ < 10 µM indicating high potency.

- Molecular Docking : AutoDock/Vina simulations predict binding affinity to TACE (PDB: 2A8H) .

How are structure-activity relationships (SAR) studied for quinazolinone derivatives?

Q. Advanced Research Focus

- QSAR Modeling : Hammett constants and logP values correlate substituent effects (e.g., 8-Cl enhances electron withdrawal and membrane permeability).

- Functional Group Modifications : Thiourea analogues show higher cytotoxicity than urea derivatives due to improved hydrogen bonding .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Focus

Discrepancies in IC₅₀ values may stem from:

- Assay Variability : Normalize data using internal controls (e.g., paclitaxel for cytotoxicity).

- Purity Differences : Validate compound purity via HPLC before testing.

- Cell Line Heterogeneity : Use standardized cell lines (e.g., NCI-60 panel) .

What strategies enhance the compound’s pharmacokinetic profile?

Q. Advanced Research Focus

- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis).

- Plasma Protein Binding : Equilibrium dialysis assesses binding to albumin (>90% reduces free drug availability).

- Prodrug Design : Replace methyl ester with ethyl or PEGylated esters to prolong half-life .

What are the challenges in achieving >99% purity, and how are they addressed?

Q. Basic Research Focus

- Chromatographic Challenges : Co-eluting impurities require gradient elution (e.g., 10–90% acetonitrile in 30 min).

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) for crystal formation.

- Quality Control : Validate purity via triple-detection HPLC (UV, MS, CAD) .

How is molecular modeling applied to optimize target binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.